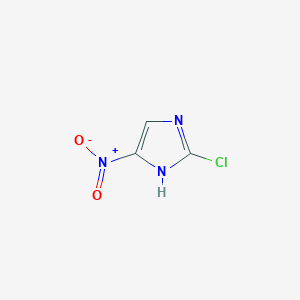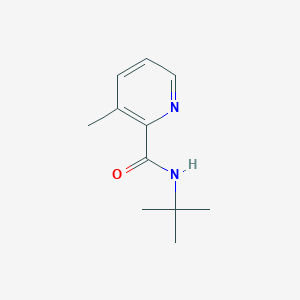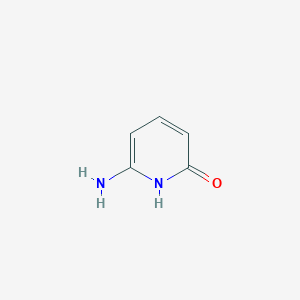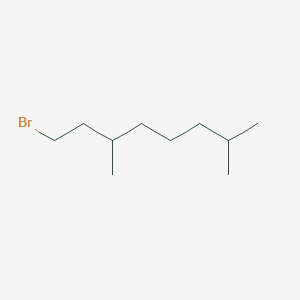
1-Bromo-3,7-dimetil octano
Descripción general
Descripción
5-(Hidroximetil)citidina es un derivado del nucleósido citidina, caracterizado por la presencia de un grupo hidroximetil en la posición 5 del anillo de citosina.
Aplicaciones Científicas De Investigación
5-(Hidroximetil)citidina tiene una amplia gama de aplicaciones en la investigación científica:
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 5-(Hidroximetil)citidina típicamente involucra la oxidación de 5-metilcitidina. Un método común emplea enzimas de translocación diez-once (TET) para catalizar el proceso de oxidación . Otro enfoque involucra la oxidación química utilizando reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones controladas .
Métodos de producción industrial: La producción industrial de 5-(Hidroximetil)citidina es menos común, pero se puede escalar utilizando métodos biotecnológicos que involucran microorganismos diseñados que expresan enzimas TET. Estos microorganismos se pueden cultivar en biorreactores para producir el compuesto en cantidades mayores .
Análisis De Reacciones Químicas
Tipos de reacciones: 5-(Hidroximetil)citidina experimenta diversas reacciones químicas, incluyendo:
Oxidación: Puede oxidarse aún más para formar 5-formilcitidina y 5-carboxilcitidina.
Reducción: Las reacciones de reducción pueden convertirla de nuevo a 5-metilcitidina.
Sustitución: El grupo hidroximetil puede ser sustituido por otros grupos funcionales en condiciones específicas.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio, peróxido de hidrógeno y enzimas TET
Reducción: Borohidruro de sodio y otros agentes reductores.
Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución.
Principales productos formados:
Oxidación: 5-formilcitidina, 5-carboxilcitidina.
Reducción: 5-metilcitidina.
Sustitución: Varios derivados de citidina sustituidos.
Mecanismo De Acción
El mecanismo de acción de 5-(Hidroximetil)citidina involucra su incorporación en el ARN y el ADN, donde puede influir en la expresión génica alterando el estado de metilación de los residuos de citosina. Esta modificación puede afectar la unión de factores de transcripción y otras proteínas reguladoras, lo que lleva a cambios en la expresión génica . El compuesto también está involucrado en la vía de desmetilación, donde sirve como un intermedio en la conversión de 5-metilcitidina a citidina no modificada .
Compuestos similares:
5-Metilcitidina: Un precursor de 5-(Hidroximetil)citidina, involucrado en la metilación del ADN.
5-Formilcitidina: Un producto de oxidación de 5-(Hidroximetil)citidina, involucrado en procesos de desmetilación adicionales.
5-Carboxilcitidina: Otro producto de oxidación, que representa un paso adicional en la vía de desmetilación.
Unicidad: 5-(Hidroximetil)citidina es única debido a su papel como intermedio en la desmetilación activa del ADN y el ARN. Su presencia puede indicar cambios dinámicos en el panorama epigenético, convirtiéndola en un marcador valioso para estudiar la regulación genética y la diferenciación celular .
Comparación Con Compuestos Similares
5-Methylcytidine: A precursor to 5-(Hydroxymethyl)cytidine, involved in DNA methylation.
5-Formylcytidine: An oxidation product of 5-(Hydroxymethyl)cytidine, involved in further demethylation processes.
5-Carboxylcytidine: Another oxidation product, representing a further step in the demethylation pathway.
Uniqueness: 5-(Hydroxymethyl)cytidine is unique due to its role as an intermediate in the active demethylation of DNA and RNA. Its presence can indicate dynamic changes in the epigenetic landscape, making it a valuable marker for studying gene regulation and cellular differentiation .
Propiedades
IUPAC Name |
1-bromo-3,7-dimethyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Br/c1-9(2)5-4-6-10(3)7-8-11/h9-10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSUDZKDSKCYJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70955417 | |
| Record name | 1-Bromo-3,7-dimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3383-83-3 | |
| Record name | 1-Bromo-3,7-dimethyloctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003383833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-3,7-dimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3,7-dimethyloctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 1-bromo-3,7-dimethyloctane as a substrate in this research?
A: 1-Bromo-3,7-dimethyloctane serves as a model substrate to investigate the selectivity patterns of iron catalysts in aliphatic C-H oxidation. The presence of both methyl and bromine substituents allows researchers to study how steric and electronic factors influence the reactivity of different C-H bonds in the molecule. By analyzing the product distribution obtained from the oxidation of 1-bromo-3,7-dimethyloctane, researchers can gain insights into the regioselectivity and chemoselectivity of the investigated catalyst systems [].
Q2: How does the spin state of the iron catalyst impact the oxidation of 1-bromo-3,7-dimethyloctane?
A: The research demonstrates that the spin state of the oxoiron(V) intermediate, either low-spin (S = 1/2) or high-spin (S = 3/2), generated by the iron catalyst, does not directly correlate with a uniform trend in chemo- and regioselectivity during the oxidation of 1-bromo-3,7-dimethyloctane and other substrates. This finding contrasts with previous observations in asymmetric epoxidation reactions where a clear correlation between spin state and enantioselectivity was observed. Therefore, the relationship between the spin state of the catalyst and the oxidation outcome of 1-bromo-3,7-dimethyloctane is complex and requires further investigation [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

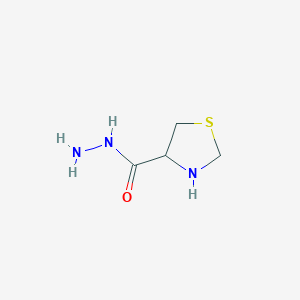
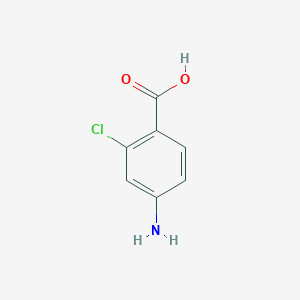
![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)


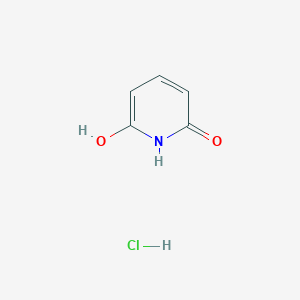
![3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine](/img/structure/B123222.png)
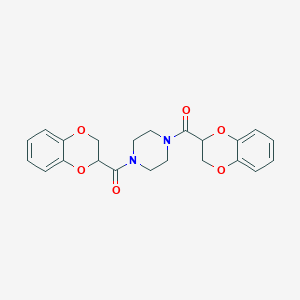
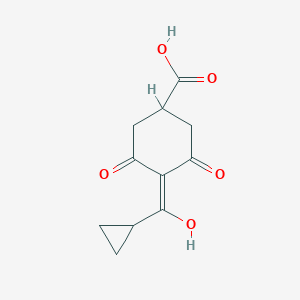
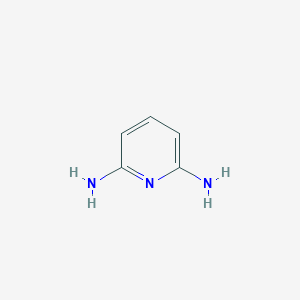
![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide](/img/structure/B123236.png)
